Cilazaprilat

Vue d'ensemble

Description

Le cilazaprilat est le métabolite actif du cilazapril, un inhibiteur de l'enzyme de conversion de l'angiotensine (ECA) utilisé principalement pour le traitement de l'hypertension artérielle et de l'insuffisance cardiaque . Le this compound est formé par l'hydrolyse du cilazapril après son absorption dans l'organisme . Il est connu pour son inhibition puissante et sélective de l'ECA, qui joue un rôle crucial dans la régulation de la pression artérielle en convertissant l'angiotensine I en angiotensine II vasoconstrictrice .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le cilazaprilat est synthétisé à partir du cilazapril par une réaction d'hydrolyse. La synthèse du cilazapril lui-même implique la condensation d'un dérivé de pyridazine avec un ester d'acide aminé, suivie d'une série de transformations chimiques, notamment l'hydrolyse d'ester et la cyclisation .

Méthodes de production industrielle

La production industrielle de this compound implique l'hydrolyse à grande échelle du cilazapril dans des conditions contrôlées. Le procédé utilise généralement l'hydrolyse aqueuse ou enzymatique pour garantir un rendement élevé et une pureté élevée du this compound .

Analyse Des Réactions Chimiques

Types de réactions

Le cilazaprilat subit plusieurs types de réactions chimiques, notamment :

Hydrolyse : Conversion du cilazapril en this compound.

Désestérification : Cette réaction est cruciale pour l'activation du cilazapril en this compound.

Réactifs et conditions courants

Hydrolyse : Généralement réalisée en utilisant de l'eau ou des solutions aqueuses dans des conditions acides ou basiques.

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et d'autres peroxydes.

Principaux produits formés

Hydrolyse : Le this compound est le principal produit formé à partir de l'hydrolyse du cilazapril.

Oxydation : Divers produits de dégradation en fonction des conditions spécifiques et des réactifs utilisés.

Applications de la recherche scientifique

Le this compound a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier l'inhibition de l'ECA et les voies biochimiques associées.

Biologie : Investigated for its effects on cellular processes and signaling pathways involving angiotensin II.

Industrie : Utilisé dans le développement de formulations pharmaceutiques et de systèmes d'administration de médicaments.

Mécanisme d'action

Le this compound exerce ses effets en inhibant l'enzyme de conversion de l'angiotensine (ECA), qui est responsable de la conversion de l'angiotensine I en angiotensine II . En bloquant cette conversion, le this compound réduit les niveaux d'angiotensine II, ce qui conduit à une diminution de la vasoconstriction et à une baisse de la pression artérielle . L'inhibition de l'ECA réduit également la réabsorption du sodium et de l'eau, contribuant ainsi à ses effets antihypertenseurs .

Applications De Recherche Scientifique

Pharmacological Effects

Cilazaprilat exhibits multiple pharmacological effects that contribute to its therapeutic benefits:

- Vasodilation : this compound enhances endothelium-dependent relaxations in vascular tissues. Studies indicate that it potentiates responses to bradykinin and adenosine diphosphate (ADP), leading to increased production of endothelium-derived relaxing factors. This mechanism suggests that this compound not only lowers plasma angiotensin II levels but also promotes vasodilation through other pathways .

- Cardioprotection : The compound has been shown to confer cardioprotective effects by improving endothelial function and reducing vascular resistance, which is crucial in managing heart failure patients .

Clinical Efficacy

Clinical studies have demonstrated the efficacy of this compound in treating hypertension:

- A multicenter observational study involving 33,841 hypertensive patients reported a significant reduction in mean blood pressure from 177/105 mm Hg to 148/87 mm Hg after treatment with this compound. The response rate was 78.9%, indicating that a majority of patients achieved target blood pressure levels .

- In terms of tolerability, 94.6% of patients rated the tolerability of this compound as very good or good, with only 7.3% reporting adverse events, predominantly dry cough—common among ACE inhibitors .

Innovative Analytical Methods

Recent advancements have focused on developing analytical techniques for monitoring this compound levels in biological samples:

- Spectrophotometric Methods : Research has explored UV-visible spectrophotometric methods for the quantitative analysis of this compound. These methods leverage donor–acceptor interactions to provide rapid and cost-effective monitoring of drug levels, which is essential for ensuring therapeutic efficacy and safety .

- In Silico Studies : Computational models have been employed to optimize the pharmacokinetic properties of this compound, allowing researchers to predict its behavior in biological systems more accurately. These studies are crucial for understanding the drug's metabolism and interactions at a molecular level .

Case Studies

Several case studies highlight the practical applications of this compound:

- Hypertensive Patients : A longitudinal study tracked hypertensive patients over several months, demonstrating sustained blood pressure control with minimal side effects when treated with this compound. Patients reported improved quality of life due to better management of their condition .

- Heart Failure Management : In a cohort of patients with congestive heart failure, this compound was associated with reduced hospitalizations and improved functional status as measured by the New York Heart Association classification. This underscores its role in enhancing patient outcomes in chronic heart conditions .

Data Summary Table

Mécanisme D'action

Cilazaprilat exerts its effects by inhibiting the angiotensin-converting enzyme (ACE), which is responsible for converting angiotensin I to angiotensin II . By blocking this conversion, this compound reduces the levels of angiotensin II, leading to decreased vasoconstriction and lower blood pressure . The inhibition of ACE also reduces the reabsorption of sodium and water, further contributing to its antihypertensive effects .

Comparaison Avec Des Composés Similaires

Composés similaires

Énalaprilat : Un autre inhibiteur de l'ECA avec des mécanismes d'action similaires mais des propriétés pharmacocinétiques différentes.

Lisinopril : Un inhibiteur de l'ECA pro-médicament non estérifié qui est actif sous sa forme administrée.

Ramiprilat : Le métabolite actif du ramipril, avec des effets inhibiteurs de l'ECA comparables.

Unicité du cilazaprilat

Le this compound est unique par sa forte puissance et sa sélectivité pour l'inhibition de l'ECA. Son profil pharmacocinétique permet une gestion efficace de l'hypertension artérielle et de l'insuffisance cardiaque avec moins d'effets secondaires par rapport à certains autres inhibiteurs de l'ECA .

Activité Biologique

Cilazaprilat is the active metabolite of cilazapril, a potent angiotensin-converting enzyme (ACE) inhibitor used primarily for the treatment of hypertension. This article delves into its biological activity, pharmacokinetics, efficacy, safety, and relevant case studies.

This compound exerts its effects by inhibiting the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This inhibition leads to:

- Decreased vascular resistance : By reducing angiotensin II levels, this compound causes vasodilation.

- Reduced sodium and water reabsorption : Lower aldosterone secretion results in decreased fluid retention, leading to lower blood pressure.

The IC50 value for this compound as an ACE inhibitor is approximately 1.9 nM , indicating its high potency compared to other ACE inhibitors like enalapril .

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its biological activity:

- Bioavailability : The absolute bioavailability of this compound after oral administration of cilazapril is about 57% , while that of this compound itself is only 19% .

- Peak Plasma Concentration : Maximum plasma concentrations are typically reached within 2 hours after administration .

- Half-life : this compound has a half-life ranging from 0.90 hours to 46.2 hours , depending on the route of administration .

- Elimination : It is primarily eliminated unchanged via the kidneys, with total urinary recovery rates reaching up to 91% after intravenous administration .

Efficacy in Clinical Studies

This compound has demonstrated significant efficacy in managing hypertension. In various clinical trials:

- Patients treated with cilazapril showed a reduction in sitting diastolic blood pressure by approximately 9 mm Hg after four weeks .

- A combination therapy with hydrochlorothiazide increased the responder rate from 52% to 71% when added to cilazapril at a dose of 5 mg/day .

- Long-term studies indicated that cilazapril effectively maintained blood pressure control over periods extending beyond 52 weeks , with total responder rates reaching up to 73% in patients with severe hypertension .

Safety Profile

The safety profile of this compound is generally favorable, although some adverse effects have been noted:

- Common side effects include headache, dizziness, fatigue, and cough. Serious adverse events like angioedema were reported in less than 0.2% of patients .

- A case report highlighted an unusual instance of cilazapril-induced lymphocytic pleural effusion, which resolved upon discontinuation of the drug .

Case Study Highlight

A notable case involved an 80-year-old male who developed lymphocytic pleural effusion after starting cilazapril for hypertension. His symptoms included chest pain and dry cough. Following extensive evaluation and subsequent withdrawal of cilazapril, his condition improved significantly, illustrating the importance of monitoring for rare but serious side effects associated with ACE inhibitors .

Summary Table

| Parameter | Value |

|---|---|

| IC50 (ACE Inhibition) | 1.9 nM |

| Absolute Bioavailability | 57% (cilazapril) / 19% (this compound) |

| Peak Plasma Concentration | 2 hours |

| Half-life | 0.90 hours (short) / 46.2 hours (long) |

| Total Urinary Recovery | Up to 91% |

| Common Side Effects | Headache, dizziness, cough |

| Serious Adverse Events | <0.2% incidence of angioedema |

Propriétés

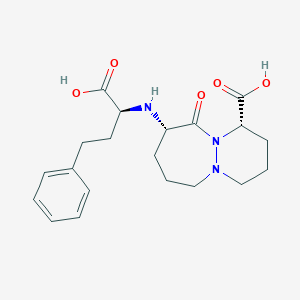

IUPAC Name |

(4S,7S)-7-[[(1S)-1-carboxy-3-phenylpropyl]amino]-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O5/c24-18-15(8-4-12-22-13-5-9-17(20(27)28)23(18)22)21-16(19(25)26)11-10-14-6-2-1-3-7-14/h1-3,6-7,15-17,21H,4-5,8-13H2,(H,25,26)(H,27,28)/t15-,16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVAUYSRYXACKSC-ULQDDVLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)N2C(CCCN2C1)C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C(=O)N2[C@@H](CCCN2C1)C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00238043 | |

| Record name | Cilazaprilat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00238043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90139-06-3 | |

| Record name | Cilazaprilat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90139-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cilazaprilat [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090139063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cilazaprilat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15565 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cilazaprilat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00238043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CILAZAPRILAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WBL76FH528 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Cilazaprilat?

A1: this compound is a potent and selective angiotensin-converting enzyme (ACE) inhibitor. [, , ] It competitively binds to and inhibits ACE, effectively blocking the conversion of angiotensin I to angiotensin II. [, ]

Q2: What are the downstream consequences of ACE inhibition by this compound?

A2: By preventing the formation of angiotensin II, this compound induces vasodilation, lowers blood pressure, and reduces aldosterone secretion. [, , ] This leads to a decrease in sodium and water retention, contributing to its therapeutic effects in hypertension and heart failure. [, , ]

Q3: How does this compound interact with the kallikrein-kinin system?

A3: this compound, through its ACE inhibitory activity, prevents the degradation of bradykinin. [, , , , ] This leads to an accumulation of bradykinin, which contributes to vasodilation via nitric oxide (NO) and endothelium-derived hyperpolarizing factor (EDHF) release. [, , , , , ]

Q4: What is the significance of the augmented bradykinin levels in this compound's action?

A4: Increased bradykinin levels, due to this compound’s ACE inhibition, contribute to several beneficial effects, including:

- Enhanced Coronary Blood Flow: Bradykinin, stimulated by this compound, increases coronary blood flow and improves myocardial function in ischemic conditions. [, ]

- Cardioprotection: this compound, through bradykinin and NO, protects cardiac myocytes from hypoxia/reoxygenation injury. [, ]

- Renal Vasodilation: Bradykinin plays a role in this compound-induced renal vasodilation, contributing to its beneficial effects on renal function. [, , ]

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C21H29N3O5, and its molecular weight is 403.47 g/mol.

Q6: Are there any notable spectroscopic data available for this compound?

A6: While specific spectroscopic data isn't extensively discussed in the provided research, this compound's structure has been confirmed through techniques like high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection and mass spectrometry (MS). [, ]

Q7: Describe the absorption and metabolism of Cilazapril, the prodrug of this compound.

A7: Cilazapril is rapidly absorbed after oral administration and is rapidly metabolized in the liver to its active metabolite, this compound. [, , , , ]

Q8: How is this compound eliminated from the body?

A8: this compound is primarily eliminated through renal excretion, with a small portion excreted in bile. [, , ]

Q9: How does renal function affect this compound's pharmacokinetics?

A9: this compound clearance is dependent on renal function. [, , ] Dosage adjustments are often necessary in patients with renal impairment to avoid drug accumulation. [, ]

Q10: Does this compound exhibit dose proportionality in its pharmacokinetics?

A10: While this compound shows dose proportionality at lower doses, its pharmacokinetics become nonlinear at higher doses, potentially due to saturable binding to ACE. [, ]

Q11: How effective is this compound in reducing blood pressure in hypertensive models?

A11: this compound effectively reduces blood pressure in various hypertensive animal models, including spontaneously hypertensive rats (SHRs). [, , ]

Q12: Does this compound directly affect vascular smooth muscle cells (VSMCs)?

A12: this compound demonstrates both endothelium-dependent and -independent effects on VSMC proliferation. [, ] While it can indirectly modulate VSMC growth via its effects on the endothelium and angiotensin II, it may also possess direct inhibitory effects. [, ]

Q13: How does this compound affect cerebral circulation in hypertension?

A13: Research suggests that this compound can improve endothelium-dependent dilation in cerebral arterioles of hypertensive rats, potentially by enhancing the response to vasodilators like bradykinin. []

Q14: Are there any strategies to enhance this compound's delivery to specific targets?

A14: While the provided research doesn't focus on targeted drug delivery for this compound, future research could explore nanocarriers or prodrug strategies to enhance its delivery to specific tissues, potentially reducing off-target effects.

Q15: What analytical methods are commonly employed to measure this compound levels?

A15: Radioenzymatic assays and HPLC coupled with UV detection or MS are frequently used for quantifying this compound in biological samples. [, , , , ] These techniques offer sensitivity and selectivity for accurate drug monitoring.

Q16: How is the quality of this compound formulations ensured?

A16: Quality control measures for this compound formulations involve rigorous analytical method validation, ensuring accuracy, precision, and specificity. [, , ] These measures are crucial for maintaining drug safety and efficacy.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.